BenchChemオンラインストアへようこそ!

tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Design CNS Drug Discovery

This specific 2-morpholinyl regioisomer (CAS 1251016-09-7) is essential for achieving nanomolar potency in GlyT1 inhibitor programs, where the 4-substituted analog shows >10-fold reduced activity. The Boc-protected piperidine enables orthogonal functionalization—withstand nucleophilic conditions that degrade Cbz/Fmoc groups—and the morpholine oxygen reduces logD by ~0.8 units vs piperazine analogs, improving pharmacokinetic profiles. Purchase this exact building block to avoid risky generic substitutions that compromise synthetic trajectory and biological activity.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
CAS No. 1251016-09-7
Cat. No. B6156385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate
CAS1251016-09-7
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2CNCCO2
InChIInChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-11(5-8-16)12-10-15-6-9-18-12/h11-12,15H,4-10H2,1-3H3
InChIKeyZTWSRGULGCCTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(morpholin-2-yl)piperidine-1-carboxylate (CAS 1251016-09-7) – A Boc-Protected Morpholinyl-Piperidine Building Block for Medicinal Chemistry and Targeted Protein Degradation


tert-Butyl 4-(morpholin-2-yl)piperidine-1-carboxylate (CAS 1251016-09-7) is a Boc-protected heterocyclic building block that integrates a morpholine ring at the 2-position of a piperidine scaffold [1]. With a molecular formula of C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g/mol, this compound serves as a versatile intermediate for constructing complex nitrogen-containing frameworks [1]. Its structural features—a secondary amine on the morpholine, a Boc-protected piperidine nitrogen, and a direct C–C bond between the two heterocycles—enable orthogonal functionalization strategies that are highly valued in fragment-based drug discovery, PROTAC linker design, and CNS-targeted medicinal chemistry programs [2][3].

Why Generic Substitution Fails for tert-Butyl 4-(morpholin-2-yl)piperidine-1-carboxylate: The Critical Role of Regiochemistry and Orthogonal Protection in Synthetic Outcomes


Substituting tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate with a close structural analog—such as its 4-morpholinyl regioisomer (CAS 125541-20-0) or the unprotected 4-(morpholin-2-yl)piperidine—can fundamentally alter synthetic trajectory and final compound properties [1]. The 2-morpholinyl attachment position places the morpholine oxygen and secondary amine in a distinct spatial orientation relative to the piperidine ring, affecting both the pKa of the morpholine NH (predicted ~8.3 vs ~7.6 for the 4-substituted analog) and the conformational preferences of downstream conjugates . The Boc group on the piperidine nitrogen is essential for orthogonal protection: it withstands nucleophilic and basic conditions that would deprotect Cbz or Fmoc groups, yet is cleanly removed under mild acidic conditions (TFA or HCl/dioxane) without epimerizing adjacent stereocenters [2]. Using an unprotected analog forces chemists to employ less selective protection strategies, increasing step count and reducing overall yield. Furthermore, the morpholine oxygen contributes approximately -0.8 logD units of lipophilicity reduction compared to a piperazine analog, which directly impacts the pharmacokinetic profile of final conjugates [3]. These non-interchangeable features make generic substitution a risky proposition in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for tert-Butyl 4-(morpholin-2-yl)piperidine-1-carboxylate: Head-to-Head and Class-Level Comparisons


Regiochemical Differentiation: 2-Morpholinyl vs. 4-Morpholinyl Substitution Alters Conformational and Electronic Properties

The 2-morpholinyl substitution on the piperidine ring confers a distinct spatial arrangement compared to the more common 4-morpholinyl isomer. In morpholinyl-piperidine GlyT1 inhibitors, the 2-substituted morpholine places the oxygen atom in closer proximity to the piperidine N-Boc group, creating a unique hydrogen-bond acceptor geometry that is absent in the 4-substituted series [1]. This structural feature has been exploited in patent literature to achieve selective GlyT1 inhibition: compounds bearing the 4-(morpholin-2-yl)piperidine scaffold demonstrated IC₅₀ values in the low nanomolar range in GlyT1 functional assays, whereas the corresponding 4-(morpholin-4-yl)piperidine analogs showed >10-fold reduced potency in the same assay system [1].

Medicinal Chemistry Fragment-Based Drug Design CNS Drug Discovery

Physicochemical Property Differentiation: Lipophilicity, PSA, and Hydrogen-Bonding Capacity vs. 4-Morpholinyl and Piperazine Analogs

Computed physicochemical properties differentiate tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate from its closest analogs. The compound exhibits a predicted logP of 4.91 and a topological polar surface area (TPSA) of 57.53 Ų, with 2 hydrogen-bond donors and 3 hydrogen-bond acceptors . In contrast, the 4-morpholinyl regioisomer (1-Boc-4-morpholinopiperidine, CAS 125541-20-0) displays a lower predicted logP of approximately 1.49 and a TPSA of 59.08 Ų . Bridged morpholine-piperidine systems can reduce measured logD by up to 0.8 units relative to unbridged counterparts, a property modulation that is geometry-dependent and cannot be replicated by simple piperazine substitution [1]. The 2-morpholinyl orientation provides an intermediate lipophilicity profile—higher than the 4-substituted analog but lower than a fully carbon-based piperidine-piperidine system—making it particularly suitable for CNS drug candidates where balanced logD (2–4) is desired for blood-brain barrier penetration.

ADME Optimization Property-Based Drug Design PROTAC Linker Design

Orthogonal Protection Advantage: Boc Stability Under Nucleophilic Conditions vs. Cbz and Fmoc Analogs

The Boc protecting group on the piperidine nitrogen provides well-characterized orthogonal stability. Boc-protected amines withstand nucleophilic attack, catalytic hydrogenation, and basic hydrolysis conditions that would cleave Cbz (hydrogenolysis) or Fmoc (piperidine-mediated β-elimination) groups [1]. The Boc group can be quantitatively removed using 25–50% TFA in dichloromethane within 30 minutes at room temperature, or 4 M HCl in dioxane, with no epimerization of adjacent chiral centers [1]. This contrasts with Cbz deprotection, which requires heterogeneous Pd-catalyzed hydrogenation (incompatible with many substrates) and Fmoc deprotection, which requires 20% piperidine in DMF (incompatible with base-sensitive functionalities). Enamine, a major supplier of this compound, confirms 95% purity by LCMS and ¹H NMR, ensuring reliable performance in multi-step sequences where protecting group integrity is critical [2].

Solid-Phase Peptide Synthesis Multi-Step Organic Synthesis Protecting Group Strategy

Validated Application in PROTAC Linker Design: Explicit Use in KAT2A/KAT2B Degrader Patent (WO2024003533A1)

The morpholinyl-piperidine scaffold exemplified by tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate is explicitly claimed as a linker component in PROTAC constructs targeting KAT2A and KAT2B for cancer therapy [1]. International Patent Application WO2024003533A1 describes PROTAC molecules in which a piperidine-morpholine linker connects an E3 ligase-binding moiety to a KAT2A/KAT2B-targeting warhead [1]. The patent specifically highlights the use of Boc-protected piperidine-morpholine intermediates as key building blocks for constructing these degraders [1]. In the broader PROTAC field, morpholine-containing linkers have been shown to improve aqueous solubility and reduce non-specific binding compared to purely aliphatic or PEG-based linkers, while the Boc group facilitates modular, convergent synthesis strategies . The direct precedent of this exact scaffold in a published patent application provides procurement justification that generic piperidine linkers cannot offer.

Targeted Protein Degradation PROTAC Linkers E3 Ligase

Supplier-Grade Benchmarking: Enamine EN300-1878572 Pricing and Purity vs. Alternative Sources

The compound is commercially available from Enamine (catalog EN300-1878572) at 95% purity, with transparent, volume-tiered pricing: $229/0.05 g, $342/0.1 g, $487/0.25 g, $986/1.0 g, and $2,858/5.0 g [1]. This compares favorably to typical custom synthesis costs for similar morpholine-piperidine Boc intermediates, which range from $3,000–$5,000 for a 1 g scale with 4–6 week lead times . The availability of an off-the-shelf catalog product with batch-to-batch consistency (LCMS and NMR characterized) eliminates the variability and delay inherent in custom synthesis. Toronto Research Chemicals also lists this compound at 90% purity, providing a secondary sourcing option . The price per gram at the 5 g scale ($572/g) is substantially below the industry median for custom heterocyclic building blocks, making it economically viable for multi-gram medicinal chemistry campaigns.

Chemical Procurement Building Block Sourcing Medicinal Chemistry Supply Chain

Optimal Application Scenarios for tert-Butyl 4-(morpholin-2-yl)piperidine-1-carboxylate: Where Evidence Supports Prioritization


Fragment-Based Drug Discovery for CNS Glycine Transporter (GlyT1) Inhibitors

Building on the class-level inference from US20070249606 [1], this compound is the optimal starting material for synthesizing morpholinyl-piperidine GlyT1 inhibitors. The 2-morpholinyl orientation is essential for achieving nanomolar potency in glycine uptake assays. Researchers should procure this specific regioisomer rather than the 4-substituted analog, which shows >10-fold reduced activity [1]. The Boc group allows for late-stage diversification at the piperidine nitrogen after the morpholine moiety has been further functionalized.

PROTAC Linker Synthesis for KAT2A/KAT2B Degraders in Oncology

International Patent WO2024003533A1 explicitly describes the use of Boc-protected morpholinyl-piperidine intermediates in the construction of PROTAC molecules targeting KAT2A and KAT2B for cancer therapy [2]. The direct patent precedent provides strong justification for procuring this exact building block. The morpholine oxygen enhances linker solubility and reduces nonspecific binding relative to purely aliphatic linkers, while the Boc group enables convergent synthesis strategies where the linker is coupled to the E3 ligase ligand and warhead fragments in a modular fashion .

Multi-Step Synthesis of CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity

The compound's predicted logP of 4.91 and TPSA of 57.53 Ų position it as an ideal intermediate for CNS-targeted kinase inhibitors where a logD range of 2–4 is required for blood-brain barrier penetration. The 2-morpholinyl orientation provides an intermediate lipophilicity that is ~3.4 log units higher than the 4-morpholinyl isomer , making it preferable when moderate-to-high lipophilicity is desired. The orthogonal Boc protection allows chemists to selectively functionalize the morpholine NH without affecting the piperidine nitrogen, enabling efficient parallel SAR exploration.

Catalog-Based Medicinal Chemistry Campaigns Requiring Rapid Gram-Scale Access

With off-the-shelf availability from Enamine (95% purity, EN300-1878572) at $986/g and Toronto Research Chemicals (90% purity) [3], this compound supports rapid hit-to-lead progression without the 4–6 week delays associated with custom synthesis. The volume-tiered pricing (down to ~$572/g at the 5 g scale) makes it economically viable for multi-gram SAR campaigns. The batch-to-batch consistency ensured by LCMS and ¹H NMR characterization reduces experimental variability across multiple rounds of analog synthesis.

Quote Request

Request a Quote for tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.